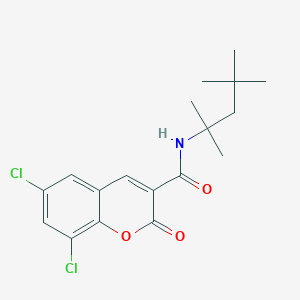![molecular formula C22H20ClNO B4929821 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4929821.png)
9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole is a chemical compound that has been studied for its potential use in scientific research. It is a carbazole derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole is not fully understood. However, it has been found to interact with several targets in the body, including various receptors and enzymes. The compound has been found to have both agonist and antagonist effects on these targets, depending on the specific target.
Biochemical and Physiological Effects:
9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, the compound has been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole in lab experiments is its potential for use in the treatment of various diseases. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using the compound in lab experiments is its potential for toxicity. The compound has been found to have toxic effects at high doses, making it important to use caution when handling the compound.
Future Directions
There are several future directions for research on 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole. One direction is to further investigate the compound's potential for use in the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is to investigate the compound's mechanism of action and its interactions with various targets in the body. Additionally, future research could focus on the development of new synthesis methods for the compound and the investigation of its potential for use in other scientific applications.
Synthesis Methods
The synthesis of 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole has been achieved using several methods. One method involves the reaction of 9H-carbazole with 4-chloro-3-methylphenol in the presence of a base such as potassium carbonate. Another method involves the reaction of 9H-carbazole with 4-chloro-3-methylphenol in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole has been studied for its potential use in scientific research. It has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation. The compound has been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
9-[3-(4-chloro-3-methylphenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c1-16-15-17(11-12-20(16)23)25-14-6-13-24-21-9-4-2-7-18(21)19-8-3-5-10-22(19)24/h2-5,7-12,15H,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHEAJVGWNSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4929741.png)
![N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4929744.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4929749.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4929779.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4929780.png)
![2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4929796.png)
![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4929799.png)
![isopropyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4929802.png)
![N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4929820.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4929828.png)
